molecular formula C15H13ClI3NO4 B1675555 Liothyronine hydrochloride CAS No. 6138-47-2

Liothyronine hydrochloride

Numéro de catalogue B1675555
Numéro CAS: 6138-47-2
Poids moléculaire: 687.43 g/mol
Clé InChI: HFEMPWKWYHWPQX-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Liothyronine is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone . It is also used to help decrease the size of enlarged thyroid glands (goiter) and treat thyroid cancer .


Molecular Structure Analysis

The molecular formula of Liothyronine hydrochloride is C15H13ClI3NO4 . It has an average mass of 687.434 Da and a mono-isotopic mass of 686.766663 Da .


Chemical Reactions Analysis

Liothyronine undergoes a Maillard condensation reaction with lactose in tablet formulations, forming a Maillard condensation product . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar.

Applications De Recherche Scientifique

Pharmacodynamics in Thyroidectomized Patients

Liothyronine hydrochloride (L-T3) is often used as a substitute for levothyroxine (L-T4) during thyroid hormone withdrawal in preparation for diagnostic and therapeutic interventions in thyroid cancer patients. A study by Celi et al. (2009) explored the pharmacodynamic equivalence of L-T4 and L-T3 in thyroidectomized patients, providing insights into therapeutic substitution involving these hormones (Celi et al., 2009).

Stable Circulating Levels in Hypothyroid Rats

Research by da Conceição et al. (2018) on a metal-coordinated form of L-T3, known as poly-zinc-liothyronine (PZL), demonstrated its ability to provide stable circulating triiodothyronine levels in hypothyroid rats. This indicates potential for improved therapeutic applications of L-T3 with more stable pharmacokinetics (da Conceição et al., 2018).

Pharmacokinetics in Thyroid Hormone Therapy

Van Tassell et al. (2019) focused on the pharmacokinetics of L-T3 in patients undergoing thyroid hormone therapy withdrawal. Their study contributed valuable information for designing combination treatment schemes with L-T3 and L-T4 to maintain stable serum T3 levels (Van Tassell et al., 2019).

Liothyronine in Radiotherapy

A 2020 study presented Liothyronine I-131 as a radioconjugate of synthetic active thyroid hormone, with potential applications in thyroid cancer radiotherapy (2020).

Metabolic Effects in Hypothyroidism

Celi et al. (2011) investigated the metabolic effects of L-T3 therapy in hypothyroidism, providing insights into the impact of L-T3 on lipid metabolism and body weight, which could guide its therapeutic use (Celi et al., 2011).

Extended Absorption and Pharmacokinetics

Dumitrescu et al. (2021) explored the extended absorption of L-T3 from PZL in a Phase 1 study. Their findings offer insights into the pharmacokinetics and potential for improved delivery of L-T3 in hypothyroid patients (Dumitrescu et al., 2021).

Cardio

vascular and Metabolic EffectsA study by Chen et al. (2022) assessed the impact of transient increases in T3 levels due to rapid action of thyroid hormone, particularly focusing on cardiovascular toxicity and energy metabolism. This research is crucial in understanding the acute effects of L-T3 on the cardiovascular system and could guide safe therapeutic use (Chen et al., 2022).

Remyelination in Multiple Sclerosis

Wooliscroft et al. (2020) conducted a phase I randomized trial to determine the safety, tolerability, and optimal dosing of L-T3 for potential remyelination in multiple sclerosis. This study is a significant step towards exploring the therapeutic applications of L-T3 beyond traditional thyroid-related conditions (Wooliscroft et al., 2020).

Analytical Methodology for Thyroid Hormones

Silvestre et al. (2009) developed a fully automated methodology for determining thyroid hormones, including L-T3, using a single interface flow system. This method is crucial for the accurate determination and monitoring of L-T3 levels in clinical and research settings (Silvestre et al., 2009).

L-T3 in Treatment of Hypothyroidism

Escobar-Morreale et al. (2005) reviewed clinical trials comparing levothyroxine alone with combinations of levothyroxine plus L-T3 in hypothyroid patients. This comprehensive review provides a critical assessment of the efficacy and safety of L-T3 in combination therapies (Escobar-Morreale et al., 2005).

Electrical Network Model for HPT Axis Responses

Goede et al. (2017) presented an innovative approach using an electrical network model to characterize individualized responses of the hypothalamus-pituitary-thyroid (HPT) axis to L-T3. This model could significantly contribute to understanding and optimizing L-T3 therapy on an individual level (Goede et al., 2017).

Safety And Hazards

Liothyronine should not be used to treat obesity or weight problems . It may cause symptoms of thyroid toxicity, such as chest pain, fast or pounding heartbeats, feeling hot or nervous, or sweating more than usual . Other side effects may include trouble breathing, headache, tremors, feeling nervous or irritable, muscle weakness, increased appetite, diarrhea, irregular menstrual periods, weight loss, feeling hot, rash, or sleep problems (insomnia) .

Orientations Futures

In the future, we need to move towards identifying if there are any subgroups of hypothyroid patients who may benefit from using liothyronine in addition to L-thyroxine, probably by identifying novel biomarkers or genetic polymorphisms .

Propriétés

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEMPWKWYHWPQX-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210299
Record name Liothyronine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liothyronine hydrochloride

CAS RN

6138-47-2
Record name 3,5,3′-Triiodo-L-thyronine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6138-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liothyronine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liothyronine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66DHO0SET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine hydrochloride
Reactant of Route 2
Liothyronine hydrochloride
Reactant of Route 3
Liothyronine hydrochloride
Reactant of Route 4
Reactant of Route 4
Liothyronine hydrochloride
Reactant of Route 5
Reactant of Route 5
Liothyronine hydrochloride
Reactant of Route 6
Reactant of Route 6
Liothyronine hydrochloride

Citations

For This Compound
5
Citations
YM Dessouky, K Toth, E Pungor - Analyst, 1970 - pubs.rsc.org
… Baker measured the iodine content of liothyronine hydrochloride by its catalytic effect on the cerium(1V) - arsenite system,8 although official methods for the determination are based on …
Number of citations: 40 pubs.rsc.org
N Kaur, R Suryanarayanan - Journal of Pharmaceutical Sciences, 2021 - Elsevier
Even though levothyroxine sodium pentahydrate tablets have been in the market since 1955, there continue to be recalls due to sub potency. We have comprehensively reviewed the …
Number of citations: 8 www.sciencedirect.com
C Siffel, AE Czeizel - Mutation Research/Environmental Mutagenesis and …, 1995 - Elsevier
Experimental studies indicated that the mouse zygote is susceptibel to experimental induction of developmental anomalies including defects (mainly hydrops), growth retardation and …
Number of citations: 12 www.sciencedirect.com
DS ORGANICHALOGENCOMPOUN… - Analytical Chemistry of …, 2013 - books.google.com
… propyl) phenothiazine hydrochloride], Mepacrine hydrochloride [3-chloro9-(4-diethylamino-1-methylbutyl-amino)-7-methoxyacridine dihydrochloride] and Liothyronine hydrochloride [L-…
Number of citations: 0 books.google.com
M Torrisi, G Pennisi, I Russo, F Amico, M Esposito… - Medicina, 2020 - mdpi.com
… cm; 94 kg 25.50 NR Bodybuilder Testosterone cyclopentilpropionate; methenolone enanthate; mesterolone—9 months Other performance-enhancing drugs (liothyronine hydrochloride, …
Number of citations: 66 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.